Superior In Vivo Anticonvulsant Potency of Nirvanol Versus Mephenytoin in MES Model
In a direct head-to-head comparison using the Maximal Electroshock Seizure (M.E.S.) test in mice, nirvanol exhibited significantly greater anticonvulsant potency than its parent compound mephenytoin at the 30-minute post-administration timepoint [1].
| Evidence Dimension | Anticonvulsant potency (M.E.S. ED50 at 30 min post-IP administration) |
|---|---|
| Target Compound Data | ED50 = 23 mg/kg (Nirvanol) |
| Comparator Or Baseline | ED50 = 42 mg/kg (Mephenytoin) |
| Quantified Difference | Nirvanol is approximately 1.8-fold more potent (45% lower ED50) than mephenytoin at 30 min post-dose |
| Conditions | Mouse maximal electroshock seizure (M.E.S.) model; intraperitoneal administration; measurement at 30 min post-dose |
Why This Matters
This quantitative potency advantage at the early timepoint demonstrates that nirvanol achieves effective anticonvulsant concentrations more rapidly than the parent drug, a critical consideration for experimental models requiring acute seizure protection.
- [1] Kupferberg HJ, Yonekawa W. The metabolism of 3-methyl-5-ethyl-5-phenylhydantoin (mephenytoin) to 5-ethyl-5-phenylhydantoin (nirvanol) in mice in relation to anticonvulsant activity. Drug Metab Dispos. 1975 Jan-Feb;3(1):26-9. PMID: 234831. View Source
